molecular formula C17H12ClN5S B2540497 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891105-56-9

2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2540497
CAS No.: 891105-56-9
M. Wt: 353.83
InChI Key: WMXFZKAVCFIEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[(3-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a synthetically crafted small molecule that incorporates the [1,2,4]triazolo[4,3-b]pyridazine heterocyclic system, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The molecular structure features a 3-chlorobenzylthioether side chain at the 3-position of the triazolopyridazine core and a 2-pyridyl substituent at the 6-position. This specific architecture is characteristic of compounds investigated for targeting kinase enzymes, which are pivotal in cellular signaling pathways . Compounds based on the triazolopyridazine framework have been identified as key scaffolds in the development of novel inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2) . The planar nature of the fused heterocyclic system, as observed in closely related crystal structures, facilitates potential interactions with the hydrophobic active sites of such enzymes . The presence of the sulfanyl bridge and the chlorophenyl ring may contribute to binding affinity and selectivity, making this compound a valuable probe for studying enzyme function and signal transduction in pathological cell lines. This product is provided for non-human research applications only. It is intended for use in established laboratory settings by qualified life science researchers. Applications may include but are not limited to: in vitro enzymatic and cell-based assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers are responsible for ensuring all necessary protocols and safety measures are followed when handling this material. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-17-21-20-16-8-7-15(22-23(16)17)14-6-1-2-9-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFZKAVCFIEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves multi-step reactions. One common method includes the nucleophilic substitution of a chlorinated precursor with a thiol-containing compound, followed by cyclization to form the triazolo-pyridazine ring. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolo-pyridazine core .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential candidate for drug development. Its structural similarity to known pharmacophores allows for exploration in various therapeutic areas:

  • Antimicrobial Activity : Studies indicate that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with triazole rings have demonstrated activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .
  • Anticancer Potential : The unique combination of functional groups may enhance interactions with biological targets involved in cancer pathways. Research has highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation .

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical transformations makes it suitable for developing new drugs that target specific diseases:

  • Synthesis of Antifungal Agents : The triazole framework is well-known for antifungal activity. Compounds derived from similar structures have been synthesized and evaluated against Candida species, showing promising results with MIC values ≤ 25 µg/mL .
  • Antimalarial Research : A related series of compounds based on the triazolo-pyridine structure was designed for antimalarial activity, demonstrating effective inhibition against Plasmodium falciparum with IC50 values as low as 2.24 µM .

Materials Science

The electronic properties of the compound may be exploited in materials science:

  • Development of Electronic Materials : The unique electronic characteristics derived from the triazole and pyridine rings can be utilized in creating novel materials for electronic applications such as organic semiconductors or sensors.

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial properties of several triazole derivatives similar to 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine. The results indicated that these compounds effectively inhibited bacterial growth across various strains, supporting their potential use in developing new antibiotics .

Case Study 2: Anticancer Evaluation

In vitro studies were conducted on triazole derivatives to assess their anticancer properties. The findings revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines, indicating that further exploration could yield viable anticancer agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is versatile, with substitutions influencing physicochemical properties and target engagement. Key analogues include:

Compound Name Substituents at Position 3 Substituents at Position 6 Biological Target/Activity Source
2-(3-{[(3-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine 3-Chlorobenzylthio Pyridine PEF(S) binder (allosteric site) Cardiff University
(E)-4b 3,5-Dimethyl-1H-pyrazole 1,2,4-Triazolo[4,3-b]pyridazine Unspecified (mp 253–255°C) HETEROCYCLES
Lin28-1632 3-Methylphenylacetamide N-Methylacetamide Lin28 protein inhibitor Tocris Bioscience
Vitas-M STK651245 (Compound 6) 3-Trifluoromethyl 2-(1H-Indol-3-yl)ethylamine BRD4 bromodomain inhibitor Vitas-M
Enamine Z1220635364 (Compound 7) 3-Methyl 2-(5-Fluoro-1H-indol-3-yl)ethylamine BRD4 bromodomain inhibitor Enamine

Key Observations :

  • Position 6 Diversity : Pyridine in the target compound differs from indole or piperidine carboxamide substituents in BRD4 inhibitors, suggesting divergent target selectivity .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogues like (E)-4b (mp 253–255°C) and sulfonate derivatives (mp 187–189°C) suggest that bulkier substituents increase thermal stability .
  • Solubility : Pyridine and sulfonyl groups in the target compound likely improve aqueous solubility compared to highly lipophilic trifluoromethyl/indole derivatives .

Biological Activity

The compound 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a member of the triazole and pyridazine family of compounds, which have garnered attention for their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • IUPAC Name : 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
  • Molecular Formula : C13H11ClN4S
  • Molecular Weight : 284.77 g/mol

The compound features a triazole ring fused to a pyridazine structure, with a chlorophenyl group and a sulfanyl substituent that may contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine exhibit significant antiproliferative properties against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar scaffolds showed IC50 values ranging from 0.008 to 90.5 μM , indicating moderate to potent activity against cancer cells such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

These findings suggest that the compound may inhibit cell proliferation effectively through mechanisms such as tubulin polymerization disruption .

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Immunofluorescence assays have shown that such compounds significantly disrupt microtubule dynamics .

Case Studies

Several studies have explored the biological activity of related triazole derivatives:

  • Study on Anticancer Activity :
    • A series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer properties.
    • The most active compound displayed an IC50 comparable to established chemotherapeutics, demonstrating potential for further development .
  • Evaluation Against Mycobacterium tuberculosis :
    • Some derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting a broader spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine, and what reaction parameters are critical?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of pyridazine precursors (e.g., 3-pyridin-2-yl-1,2,4-triazole-4-carbohydrazide) with sulfur-containing nucleophiles like 3-chlorobenzyl mercaptan under dehydrating agents (e.g., P₂O₅) .
  • Step 2 : Nucleophilic substitution at the pyridazine core to introduce the 3-chlorophenylmethylsulfanyl group .
  • Critical parameters : Temperature (60–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., NaOCl for oxidative ring closure in related triazolopyridines) .

Q. How is the structural characterization of this compound performed?

  • Methodology : Use complementary techniques:

  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
  • Mass spectrometry (MS) : Validates molecular weight (315.82 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray crystallography : Resolves crystal packing and π-stacking interactions (e.g., centroid distances of 3.63–3.88 Å in analogs) .
  • HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological activities reported for this compound?

  • Key findings :

  • Antimicrobial : Inhibits S. aureus (MIC ~8 µg/mL) and C. albicans via sulfanyl group-mediated disruption of microbial membranes .
  • Antitumor : Cytotoxicity against HeLa cells (IC₅₀ ~12 µM) linked to triazolo-pyridazine core interactions with DNA topoisomerases .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ ~0.5 µM) comparable to celecoxib, attributed to the chlorophenyl moiety .
    • Assays : In vitro MTT, agar diffusion, and enzyme inhibition assays .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Storage : Tightly sealed containers in dry, ventilated areas; avoid ignition sources .
  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted 3-chlorobenzyl mercaptan) .
  • Structural analogs : Compare activity with derivatives (e.g., 2-chlorophenyl vs. 3-chlorophenyl substitutions) to identify pharmacophore requirements .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Approaches :

  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OH or -COOH) at the pyridine ring via Suzuki coupling .
  • Metabolic stability : Replace labile sulfanyl groups with methylsulfonyl or pro-drug motifs (e.g., ester hydrolysis in vivo) .
  • Bioavailability testing : Use Caco-2 cell monolayers to predict intestinal absorption and plasma protein binding assays .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Molecular docking : Model binding to COX-2 (PDB ID 5KIR) or topoisomerase II (PDB ID 1ZXM) using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., Kd ~150 nM for kinase targets) .
  • Mutagenesis : Validate target engagement by testing activity against enzyme mutants (e.g., COX-2 S530A) .

Q. What analytical challenges arise in detecting low-concentration metabolites of this compound?

  • Solutions :

  • LC-MS/MS : Use MRM mode with transitions like m/z 316→154 for parent and m/z 332→170 for oxidized metabolites .
  • Radiolabeling : Synthesize <sup>14</sup>C-labeled analogs via [<sup>14</sup>C]3-chlorobenzyl mercaptan incorporation .
  • Microsomal assays : Incubate with liver S9 fractions and NADPH to identify phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.